RG-12525

Description

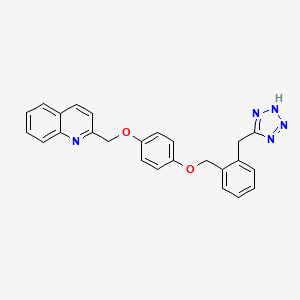

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[[2-(2H-tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O2/c1-2-7-20(19(6-1)15-25-27-29-30-28-25)16-31-22-11-13-23(14-12-22)32-17-21-10-9-18-5-3-4-8-24(18)26-21/h1-14H,15-17H2,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELDFLOBXROBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)OCC4=CC=CC=C4CC5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152687 | |

| Record name | RG 12525 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120128-20-3 | |

| Record name | 2-[[4-[[2-(2H-Tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120128-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RG 12525 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120128203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG 12525 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RG-12525 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L8MX40L35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RG-12525

For Researchers, Scientists, and Drug Development Professionals

Introduction: RG-12525, also known as NID-525, is a multifaceted pharmacological agent with a complex mechanism of action. This technical guide provides a comprehensive overview of its primary molecular targets and the associated signaling pathways. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanisms.

Core Mechanisms of Action

This compound exhibits three primary pharmacological activities:

-

Selective and Competitive Antagonism of the Cysteinyl Leukotriene D4 (CysLT1) Receptor: this compound potently blocks the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in the pathophysiology of asthma and other inflammatory conditions.

-

Agonism of the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): As a potent agonist of PPAR-γ, this compound influences the transcription of genes involved in lipid metabolism, inflammation, and insulin sensitivity.

-

Inhibition of Cytochrome P450 3A4 (CYP3A4): this compound demonstrates inhibitory activity against CYP3A4, a critical enzyme in the metabolism of a wide range of xenobiotics and endogenous compounds.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

| Activity | Parameter | Value | Species/System | Reference |

| CysLT1 Receptor Antagonism | IC50 (vs. LTC4-induced contraction) | 2.6 nM | Guinea pig parenchymal strips | [1] |

| IC50 (vs. LTD4-induced contraction) | 2.5 nM | Guinea pig parenchymal strips | [1] | |

| IC50 (vs. LTE4-induced contraction) | 7 nM | Guinea pig parenchymal strips | [1] | |

| Ki (3H-LTD4 binding) | 3.0 ± 0.3 nM | Guinea pig lung membranes | [2] | |

| PPAR-γ Agonism | IC50 | ~60 nM | Not specified | [1] |

| CYP3A4 Inhibition | Ki | 0.5 µM | In vitro microsomal inhibition assays | [1] |

Detailed Experimental Protocols

Cysteinyl Leukotriene Receptor Antagonism: Guinea Pig Parenchymal Strip Contraction Assay

This assay is a classical method to evaluate the potency of CysLT1 receptor antagonists.

-

Tissue Preparation: Lungs are excised from male Hartley guinea pigs. Parenchymal strips (approximately 2 x 2 x 10 mm) are prepared and suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

-

Tension Measurement: The strips are connected to isometric force transducers to record changes in tension. A resting tension of 1 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.

-

Experimental Procedure:

-

Cumulative concentration-response curves to a cysteinyl leukotriene (LTC4, LTD4, or LTE4) are established to determine the baseline contractile response.

-

The tissues are washed and allowed to return to baseline.

-

This compound is added to the organ baths at various concentrations and incubated for a predetermined period (e.g., 30 minutes).

-

A second cumulative concentration-response curve to the same cysteinyl leukotriene is then generated in the presence of this compound.

-

-

Data Analysis: The antagonistic effect of this compound is quantified by calculating the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the maximum contraction induced by the agonist. Schild analysis can also be performed to determine the pA2 value, a measure of competitive antagonism.

PPAR-γ Agonism: Transcriptional Activation Assay

This cell-based assay measures the ability of a compound to activate the PPAR-γ receptor and induce the transcription of a reporter gene.

-

Cell Culture and Transfection: A suitable cell line, such as HEK293T or HepG2, is cultured under standard conditions. The cells are transiently transfected with two plasmids:

-

An expression vector for human PPAR-γ.

-

A reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a reporter gene (e.g., luciferase).

-

A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

-

-

Experimental Procedure:

-

After transfection, the cells are treated with various concentrations of this compound or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.

-

The cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

-

-

Data Analysis:

-

Cell lysates are prepared, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

The activity of the control reporter is also measured to normalize the data.

-

The fold activation is calculated relative to vehicle-treated cells.

-

The EC50 value, the concentration of this compound that produces 50% of the maximal response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

CYP3A4 Inhibition: Human Liver Microsome Assay

This in vitro assay assesses the inhibitory potential of a compound on the metabolic activity of CYP3A4.

-

Materials: Pooled human liver microsomes (HLMs), a CYP3A4-specific substrate (e.g., midazolam or testosterone), NADPH regenerating system, and the test compound (this compound).

-

Experimental Procedure:

-

A reaction mixture is prepared containing HLMs, the CYP3A4 substrate, and various concentrations of this compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

The mixture is incubated at 37°C for a specific time period.

-

The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile or methanol).

-

-

Sample Analysis: The formation of the metabolite of the CYP3A4 substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

The rate of metabolite formation is calculated for each concentration of this compound.

-

The percent inhibition is determined relative to the vehicle control.

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with multiple substrate and inhibitor concentrations, and the data are analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.

-

Signaling Pathways and Visualizations

CysLT1 Receptor Antagonism Signaling Pathway

This compound acts as a competitive antagonist at the CysLT1 receptor, thereby blocking the downstream signaling cascade initiated by cysteinyl leukotrienes. This inhibition prevents the activation of Gq protein, leading to the attenuation of phospholipase C (PLC) activity, and subsequently, the reduction of inositol trisphosphate (IP3) and diacylglycerol (DAG) production. This ultimately results in decreased intracellular calcium mobilization and protein kinase C (PKC) activation, which are responsible for the pathophysiological effects of leukotrienes, such as smooth muscle contraction and inflammation.

References

RG-12525: A Potent and Selective Leukotriene D4 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RG-12525, a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor, also known as the cysteinyl leukotriene receptor 1 (CysLT1). Leukotrienes are potent inflammatory mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. By blocking the action of LTD4 at its receptor, this compound effectively mitigates the pro-inflammatory and bronchoconstrictive effects of this key mediator. This document details the pharmacological properties of this compound, including its binding affinity and functional antagonism, and presents available preclinical and clinical data. Furthermore, it outlines detailed experimental protocols for key assays relevant to the study of this compound and visualizes critical signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, immunology, and respiratory diseases.

Introduction

The cysteinyl leukotrienes (CysLTs), namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. These molecules play a crucial role in the inflammatory cascade, contributing to bronchoconstriction, increased vascular permeability, and mucus secretion, which are hallmark features of asthma and other allergic disorders.[1][2] The biological effects of CysLTs are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT1 receptor.[3]

This compound is a potent and selective antagonist of the CysLT1 receptor.[4] Its ability to competitively block the binding of LTD4 to this receptor makes it a promising therapeutic agent for the management of asthma and other inflammatory conditions. This guide will delve into the technical details of this compound, providing a thorough understanding of its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization.

Pharmacological Profile of this compound

This compound has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy as a CysLT1 receptor antagonist.

In Vitro Potency

The in vitro potency of this compound has been assessed through radioligand binding assays and functional assays measuring the inhibition of leukotriene-induced smooth muscle contraction.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 (LTC4-induced contraction) | 2.6 nM | Guinea pig parenchymal strips | Functional Assay | [4] |

| IC50 (LTD4-induced contraction) | 2.5 nM | Guinea pig parenchymal strips | Functional Assay | [4] |

| IC50 (LTE4-induced contraction) | 7 nM | Guinea pig parenchymal strips | Functional Assay | [4] |

| Ki (³H-LTD4 binding) | 3.0 ± 0.3 nM | Guinea pig lung membranes | Binding Assay | [3] |

In Vivo Efficacy

Preclinical studies in animal models of asthma and allergic response have demonstrated the in vivo efficacy of orally administered this compound.

| Parameter | Value | Animal Model | Endpoint | Reference |

| ED50 (LTD4-induced bronchoconstriction) | 0.6 mg/kg | Guinea Pig | Inhibition of bronchoconstriction | [3] |

| ED50 (Antigen-induced bronchoconstriction) | 0.6 mg/kg | Guinea Pig | Inhibition of bronchoconstriction | [3] |

| ED50 (LTD4-induced wheal formation) | 5 mg/kg | Guinea Pig | Inhibition of wheal formation | [3] |

| ED50 (Anaphylactic death) | 2.2 mg/kg | Guinea Pig | Prevention of mortality | [3] |

Clinical Studies

Early clinical studies in subjects with mild asthma have confirmed the activity of this compound as an effective LTD4 antagonist in humans.

| Study Population | Dose | Endpoint | Outcome | Reference |

| Mild asthmatic subjects | 800 mg (oral) | LTD4-induced bronchoconstriction | 7.5-fold rightward shift in the LTD4 dose-response curve | [5] |

| Adult asthmatic patients | 200 mg (single oral dose) | FEV1 and FEF25-75% | Statistically significant increases compared to placebo | [6] |

Off-Target Activities

This compound has been reported to exhibit off-target activities, which should be considered in its overall pharmacological profile.

| Target | Activity | Value | Reference |

| PPAR-gamma | Agonist | IC50 ≈ 60 nM | [4] |

| CYP3A4 | Inhibitor | Ki = 0.5 µM | [4] |

Signaling Pathways and Mechanism of Action

The therapeutic effect of this compound is derived from its ability to block the CysLT1 receptor-mediated signaling cascade. The following diagram illustrates the leukotriene D4 signaling pathway and the inhibitory action of this compound.

Caption: LTD4 signaling pathway and this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay for CysLT1 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the CysLT1 receptor in guinea pig lung membranes.

Materials:

-

Guinea pig lung tissue

-

Tritiated leukotriene D4 ([³H]-LTD4) of high specific activity

-

Unlabeled LTD4

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen guinea pig lung tissue in ice-cold buffer and centrifuge to pellet the crude membrane fraction. Wash the pellet and resuspend in binding buffer to a final protein concentration of 0.1-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Binding buffer

-

A fixed concentration of [³H]-LTD4 (typically at or below its Kd)

-

Increasing concentrations of unlabeled this compound (for competition curve) or unlabeled LTD4 (for saturation binding and non-specific binding determination).

-

For total binding, add vehicle instead of a competitor.

-

For non-specific binding, add a high concentration of unlabeled LTD4 (e.g., 1 µM).

-

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-LTD4 and Kd is its dissociation constant.

Caption: Experimental workflow for a competitive radioligand binding assay.

Isolated Guinea Pig Tracheal Strip Contraction Assay

This protocol describes an ex vivo functional assay to evaluate the antagonist activity of this compound against leukotriene-induced smooth muscle contraction.

Materials:

-

Male Hartley guinea pigs

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Leukotrienes (LTC4, LTD4, LTE4)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and excise the trachea. Cut the trachea into rings and then open the rings to form strips.

-

Mounting: Suspend the tracheal strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.

-

Antagonist Incubation: For antagonist-treated tissues, add this compound to the organ bath at the desired concentration and incubate for a predetermined period (e.g., 30 minutes).

-

Agonist Challenge: Generate a cumulative concentration-response curve to a leukotriene agonist (e.g., LTD4) by adding increasing concentrations of the agonist to the organ bath. Record the resulting contractile force.

-

Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a standard contractile agent (e.g., KCl). Plot the concentration-response curves for the agonist in the presence and absence of this compound. Calculate the EC50 values and determine the pA₂ value for this compound to quantify its antagonist potency.

Caption: Workflow for an isolated tissue contraction assay.

Conclusion

This compound is a well-characterized, potent, and selective leukotriene D4 receptor antagonist with demonstrated efficacy in both preclinical models and early clinical studies of asthma. Its mechanism of action, centered on the competitive inhibition of the CysLT1 receptor, provides a targeted approach to mitigating the inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. The off-target activities of this compound as a PPAR-gamma agonist and a CYP3A4 inhibitor are important considerations for its further development and clinical application. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed pharmacological data, experimental protocols, and visual representations of its mechanism and study. The information presented herein should facilitate further investigation into the therapeutic potential of this compound and similar CysLT1 receptor antagonists.

References

- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. Effect of RG 12525, an oral leukotriene D4 antagonist, on the airway response to inhaled leukotriene D4 in subjects with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of RG 12525 on leukotriene D4-mediated pulmonary responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioivt.com [bioivt.com]

RG-12525: A Technical Overview of a Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RG-12525, identified as a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While publicly available data on this compound is limited, this document consolidates the existing information and places it within the broader context of PPARγ agonism. The guide details the known quantitative data for this compound, outlines the fundamental signaling pathways of PPARγ, and provides generalized experimental protocols commonly employed in the characterization of PPARγ agonists. This information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of metabolic disease, inflammation, and drug discovery.

Introduction to PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3] It plays a pivotal role in the regulation of numerous biological processes, most notably adipogenesis (fat cell differentiation), lipid metabolism, and glucose homeostasis.[4] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The therapeutic potential of PPARγ agonists is well-established, with the thiazolidinedione (TZD) class of drugs, such as rosiglitazone and pioglitazone, being used for the treatment of type 2 diabetes.[5][6] These agonists improve insulin sensitivity and glucose uptake in peripheral tissues. Beyond metabolic diseases, PPARγ activation has shown promise in inflammatory conditions and certain cancers.

This compound: A Putative PPARγ Agonist

This compound is described as a potent and novel agonist of PPARγ. Information regarding its specific chemical structure and developmental history is not widely available in peer-reviewed scientific literature. However, data from commercial suppliers provide a key piece of quantitative information regarding its activity.

Quantitative Data for this compound

The following table summarizes the reported in vitro potency of this compound as a PPARγ agonist.

| Compound | Target | Assay Type | Potency (IC50) | Source |

| This compound | PPARγ | Not Specified | ~60 nM | Commercial Data |

Note: The specific in vitro assay format used to determine this IC50 value has not been publicly disclosed.

PPARγ Signaling Pathway

The activation of PPARγ by an agonist like this compound initiates a cascade of molecular events leading to the regulation of target gene expression. The canonical signaling pathway is depicted in the diagram below.

Caption: Canonical PPARγ signaling pathway.

Experimental Protocols for Characterizing PPARγ Agonists

While specific experimental protocols for this compound are not available, this section outlines standard methodologies used to identify and characterize PPARγ agonists.

In Vitro Assays

Objective: To determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Principle: A common method is a competitive binding assay using a radiolabeled or fluorescently-labeled known PPARγ ligand. The test compound competes with the labeled ligand for binding to the PPARγ LBD. The amount of displaced labeled ligand is measured, and from this, the inhibitory concentration (IC50) and binding affinity (Ki) of the test compound can be calculated.

Generalized Protocol:

-

The PPARγ LBD is recombinantly expressed and purified.

-

A constant concentration of a high-affinity radioligand (e.g., [3H]-rosiglitazone) is incubated with the PPARγ LBD.

-

Increasing concentrations of the test compound (e.g., this compound) are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

Data are analyzed to determine the IC50 value.

Objective: To measure the functional activation of PPARγ by a test compound in a cellular context.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a reporter gene (e.g., luciferase) under the control of a PPRE. If the test compound activates PPARγ, the PPARγ/RXR heterodimer binds to the PPRE and drives the expression of the reporter gene, which can be quantified.

Generalized Protocol:

-

A suitable cell line (e.g., HEK293T, HepG2) is cultured.

-

Cells are co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector. A vector expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.

-

After transfection, cells are treated with various concentrations of the test compound.

-

Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.

-

Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

The results are expressed as fold activation over a vehicle control, and an EC50 value is determined.

Objective: To assess the ability of a PPARγ agonist to induce the differentiation of preadipocytes into mature adipocytes.

Principle: PPARγ is a master regulator of adipogenesis. Its activation in preadipocyte cell lines (e.g., 3T3-L1) triggers their differentiation into mature adipocytes, which are characterized by the accumulation of lipid droplets.

Generalized Protocol:

-

3T3-L1 preadipocytes are cultured to confluence.

-

Differentiation is induced by treating the cells with a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX) in the presence of various concentrations of the test compound.

-

The medium is replaced every 2-3 days with a maintenance medium containing insulin and the test compound.

-

After several days (typically 7-10), the extent of differentiation is assessed.

-

Lipid accumulation is visualized and quantified by staining with Oil Red O. The stained lipid droplets are then extracted, and the absorbance is measured.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro characterization of a potential PPARγ agonist.

Caption: In vitro characterization workflow for a PPARγ agonist.

Logical Framework for PPARγ Agonist Discovery

The discovery and development of novel PPARγ agonists follow a logical progression from initial screening to preclinical evaluation.

Caption: Logical flow for PPARγ agonist drug discovery.

Conclusion

This compound is presented as a potent PPARγ agonist with a reported IC50 in the nanomolar range. While detailed public information on this specific compound is scarce, this guide provides a framework for understanding its potential mechanism of action based on the well-established roles of PPARγ. The generalized experimental protocols and workflow diagrams serve as a valuable reference for researchers involved in the characterization of new chemical entities targeting this important nuclear receptor. Further peer-reviewed publications are necessary to fully elucidate the pharmacological profile of this compound.

References

- 1. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 2. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RG-12525 in Asthma Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and airflow obstruction. A key family of inflammatory mediators implicated in asthma pathogenesis is the cysteinyl leukotrienes (CysLTs), with leukotriene D4 (LTD4) being a particularly potent bronchoconstrictor. RG-12525 is an orally active and selective antagonist of the cysteinyl leukotriene type 1 (CysLT1) receptor, the primary receptor for LTD4. By blocking the action of LTD4, this compound has demonstrated the potential to mitigate key features of asthma, including bronchoconstriction. This technical guide provides an in-depth overview of the mechanism of action of this compound, the underlying signaling pathways, and the available clinical data on its efficacy in asthmatic subjects.

Introduction: The Cysteinyl Leukotriene Pathway in Asthma

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] In asthma, these molecules are released from various inflammatory cells, including mast cells and eosinophils, and play a crucial role in the pathophysiology of the disease.[1][2] Their effects are mediated through specific G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors.[3]

Leukotriene D4 (LTD4) is the most potent of the CysLTs in inducing bronchoconstriction and is a key target for therapeutic intervention in asthma.[4] Upon binding to the CysLT1 receptor on airway smooth muscle cells, LTD4 triggers a cascade of intracellular events leading to:

-

Bronchoconstriction: Potent contraction of airway smooth muscle, leading to narrowing of the airways.[1][2]

-

Airway Inflammation: Recruitment of eosinophils and other inflammatory cells into the airways.[2]

-

Mucus Secretion: Increased production of mucus, further obstructing the airways.[2]

-

Airway Edema: Increased vascular permeability, leading to swelling of the airway walls.[2]

Given the central role of the LTD4/CysLT1 receptor axis in asthma pathogenesis, the development of CysLT1 receptor antagonists has been a major focus of asthma therapy.

This compound: A Selective Leukotriene D4 Antagonist

This compound is an oral antagonist of the leukotriene D4 (LTD4) receptor.[5] By competitively binding to the CysLT1 receptor, this compound prevents the binding of endogenous LTD4, thereby inhibiting its pro-inflammatory and bronchoconstrictive effects.

Signaling Pathways

The binding of LTD4 to the CysLT1 receptor initiates a complex signaling cascade within the target cell, primarily airway smooth muscle cells. This process is central to the bronchoconstriction and inflammatory responses seen in asthma. This compound acts by blocking the initial step of this cascade.

References

- 1. Leukotriene D4 bronchial provocation test for detection of airway hyper-responsiveness in children [j-smu.com]

- 2. Bronchial provocation tests in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in antileukotriene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cysteinyl leukotriene signaling through perinuclear CysLT1 receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Dual Activity of RG-12525: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the dual pharmacological activities of RG-12525. The compound has been identified as a potent antagonist of peptidoleukotrienes and an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Furthermore, it has been characterized as an inhibitor of the cytochrome P450 enzyme, CYP3A4. This document summarizes the quantitative data, details the experimental methodologies used to characterize these activities, and provides visual representations of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data associated with the pharmacological activities of this compound.

Table 1: Peptidoleukotriene Antagonist Activity of this compound

| Assay | Target | Species | Preparation | Parameter | Value | Reference |

| Radioligand Binding | LTD4 Receptor | Guinea Pig | Lung Membranes | Ki | 3.0 ± 0.3 nM | [1] |

| Functional Antagonism | LTC4, LTD4, LTE4 | Guinea Pig | Lung Strips | KB | ~3 nM | [1] |

| In Vivo Inhibition | LTD4-induced Wheal Formation | Guinea Pig | - | ED50 | 5 mg/kg (oral) | [1] |

| In Vivo Inhibition | LTD4-induced Bronchoconstriction | Guinea Pig | - | ED50 | 0.6 mg/kg (oral) | [1][2] |

| In Vivo Inhibition | Antigen-induced Bronchoconstriction | Guinea Pig | - | ED50 | 0.6 mg/kg (oral) | [1] |

| In Vivo Inhibition | Anaphylactic Death | Guinea Pig | - | ED50 | 2.2 mg/kg (oral) | [1][2] |

Table 2: PPAR-γ Agonist and CYP3A4 Inhibitory Activity of this compound

| Activity | Target | Assay Type | Parameter | Value | Reference |

| Agonist | Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | Not Specified | - | Novel Agonist | [3] |

| Inhibition | Cytochrome P450 3A4 (CYP3A4) | In Vitro Microsomal Inhibition | Ki | 0.5 µM | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited. Where specific protocols for this compound were not available, established and widely accepted methods for similar assays are described.

Peptidoleukotriene Antagonist Activity

This protocol is based on the methodology for characterizing leukotriene D4 binding sites in guinea pig lung membranes.[4]

-

Preparation of Guinea Pig Lung Membranes:

-

Euthanize male Hartley guinea pigs and perfuse the lungs with saline to remove blood.

-

Excise the lung tissue and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 50,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.

-

The final pellet, containing the crude membrane fraction, is resuspended in the assay buffer. Protein concentration is determined using a standard method such as the Bradford assay.

-

-

Binding Assay:

-

In a final volume of 250 µL, incubate the lung membrane preparation (typically 50-100 µg of protein) with 0.1-10 nM [3H]-LTD4.

-

For competition binding studies, include varying concentrations of this compound or unlabeled LTD4 for determination of non-specific binding.

-

The assay buffer consists of 50 mM Tris-HCl (pH 7.4) containing 10 mM CaCl2 and 10 mM MgCl2.

-

Incubate the mixture at 25°C for 30 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in assay buffer.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation.

-

This protocol is based on established methods for assessing the contractile response of guinea pig lung tissue to leukotrienes.[5]

-

Tissue Preparation:

-

Prepare strips of guinea pig lung parenchyma (approximately 2 mm x 2 mm x 10 mm).

-

Mount the strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Attach the tissues to isometric force transducers to record changes in tension.

-

Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes, with washes every 15 minutes.

-

-

Functional Assay:

-

Obtain a cumulative concentration-response curve for a leukotriene agonist (LTC4, LTD4, or LTE4).

-

Wash the tissues and allow them to return to baseline tension.

-

Incubate the tissues with this compound for a predetermined period (e.g., 30 minutes).

-

In the continued presence of this compound, repeat the cumulative concentration-response curve to the leukotriene agonist.

-

The antagonistic effect of this compound is quantified by the rightward shift in the concentration-response curve. Calculate the KB value using the Schild equation.

-

PPAR-γ Agonist Activity

While the specific assay for determining the PPAR-γ agonist activity of this compound is not detailed in the provided references, a common method is the cell-based reporter gene assay.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with two plasmids:

-

An expression vector for the human PPAR-γ ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., a GAL4 upstream activation sequence).

-

-

Transfection can be performed using standard methods such as lipid-based transfection reagents.

-

-

Reporter Assay:

-

After transfection, plate the cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The agonist activity of this compound is determined by the dose-dependent increase in luciferase expression.

-

CYP3A4 Inhibition Assay

The determination of the Ki for CYP3A4 inhibition by this compound likely involved an in vitro microsomal inhibition assay using a probe substrate like midazolam.[3][6]

-

Microsomal Incubation:

-

Use human liver microsomes as the source of CYP3A4 enzyme.

-

Prepare an incubation mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

Pre-incubate the mixture with varying concentrations of this compound for a short period at 37°C.

-

Initiate the reaction by adding a probe substrate for CYP3A4, such as midazolam, at multiple concentrations around its Km value.

-

Incubate for a specific time at 37°C, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

-

-

Analysis and Data Interpretation:

-

Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated analytical method such as LC-MS/MS.

-

Determine the reaction velocity at each concentration of substrate and inhibitor.

-

Determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and calculate the Ki value by fitting the data to the appropriate enzyme inhibition model using non-linear regression analysis (e.g., Dixon or Cornish-Bowden plots).

-

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow.

Caption: Peptidoleukotriene Signaling Pathway and this compound Antagonism.

Caption: PPAR-γ Agonist Signaling Pathway of this compound.

Caption: Conceptual Workflow for CYP3A4 Inhibition Assay.

References

- 1. Antagonism of peptidoleukotrienes and inhibition of systemic anaphylaxis by RG 12525 in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of RG 12525 on leukotriene D4-mediated pulmonary responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lack of correlation between in vitro inhibition of CYP3A-mediated metabolism by a PPAR-gamma agonist and its effect on the clinical pharmacokinetics of midazolam, an in vivo probe of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of indomethacin on the contractile response of the guinea-pig lung parenchymal strip to leukotrienes B4, C4, D4 and E4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

RG-12525: A Dual-Targeting Modulator of Leukotriene D4 and PPAR-γ Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RG-12525 is a potent and selective small molecule that exhibits a unique dual mechanism of action as a competitive antagonist of the leukotriene D4 (LTD4) receptor and an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key in vitro assays are presented, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological functions.

Chemical Structure and Physicochemical Properties

This compound is an achiral molecule with the systematic IUPAC name 2-({4-[(2-{1H-tetrazol-5-ylmethyl}phenyl)methoxy]phenoxy}methyl)quinoline. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₁N₅O₂ | [1] |

| Molecular Weight | 423.47 g/mol | [1] |

| CAS Number | 120128-20-3 | |

| SMILES | c1ccc(c(c1)Cc1[nH]nnn1)COc1ccc(cc1)OCc1ccc2ccccc2n1 | [1] |

| IUPAC Name | 2-({4-[(2-{1H-tetrazol-5-ylmethyl}phenyl)methoxy]phenoxy}methyl)quinoline | [1] |

Pharmacological Profile

This compound demonstrates a dual pharmacological profile, acting as a potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R) and as an agonist of the nuclear receptor PPAR-γ. It also exhibits inhibitory activity against the metabolic enzyme Cytochrome P450 3A4 (CYP3A4).

| Target | Activity | Value | Species | Reference |

| LTD4 Receptor (CysLT1R) | Antagonist (Ki) | 3.0 ± 0.3 nM | Guinea Pig | |

| LTC4-induced contraction | Antagonist (IC₅₀) | 2.6 nM | Guinea Pig | |

| LTD4-induced contraction | Antagonist (IC₅₀) | 2.5 nM | Guinea Pig | |

| LTE4-induced contraction | Antagonist (IC₅₀) | 7.0 nM | Guinea Pig | |

| PPAR-γ | Agonist (IC₅₀) | ~60 nM | Not Specified | |

| CYP3A4 | Inhibitor (Ki) | 0.5 µM | Not Specified |

Signaling Pathways

Leukotriene D4 (LTD4) Signaling Pathway

Leukotriene D4 is a potent inflammatory mediator that exerts its effects by binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to downstream cellular responses, including smooth muscle contraction, increased vascular permeability, and chemotaxis of immune cells. This compound acts as a competitive antagonist at this receptor, blocking the binding of LTD4 and thereby inhibiting these pro-inflammatory signals.

Caption: Antagonistic action of this compound on the LTD4 signaling pathway.

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Signaling Pathway

PPAR-γ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. PPAR-γ activation is primarily associated with the regulation of adipogenesis, lipid metabolism, and insulin sensitivity. This compound acts as an agonist, activating this pathway.

Caption: Agonistic action of this compound on the PPAR-γ signaling pathway.

Experimental Protocols

Leukotriene D4 Receptor Antagonism

The following protocols are based on the methods described for the in vitro characterization of this compound's LTD4 antagonist activity.

This assay determines the binding affinity (Ki) of this compound to the LTD4 receptor.

Caption: Workflow for the [³H]-LTD4 radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Guinea pig lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cellular debris. The supernatant is then subjected to ultracentrifugation to isolate the membrane fraction, which is rich in CysLT1 receptors. The membrane pellet is resuspended in a buffer for use in the binding assay.

-

Binding Reaction: The lung membranes are incubated in a reaction mixture containing a fixed concentration of [³H]-LTD4 and a range of concentrations of the test compound (this compound) or vehicle. Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound [³H]-LTD4 to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]-LTD4 (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of this compound to inhibit the contraction of smooth muscle induced by leukotrienes.

Detailed Methodology:

-

Tissue Preparation: Strips of guinea pig lung parenchyma are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Equilibration: The tissue strips are allowed to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curves: Cumulative concentration-response curves to LTC4, LTD4, or LTE4 are generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are then incubated with various concentrations of this compound or vehicle for a defined period.

-

Challenge: Following incubation with the antagonist, cumulative concentration-response curves to the leukotrienes are re-established.

-

Data Analysis: The antagonistic potency of this compound is expressed as an IC₅₀ value, which is the concentration of the antagonist that causes a 50% reduction in the maximum contraction induced by the leukotriene.

PPAR-γ Agonist Activity Assay

Note: The specific experimental protocol used to determine the IC₅₀ of this compound for PPAR-γ activation was not available in the public domain at the time of this guide's compilation. The following represents a general methodology for a cell-based PPAR-γ reporter assay.

Detailed Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, CV-1) is co-transfected with two plasmids: one expressing the ligand-binding domain of human PPAR-γ fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing multiple copies of the corresponding DNA response element (e.g., UAS) upstream of a reporter gene (e.g., luciferase).

-

Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a known PPAR-γ agonist (positive control) for a specified incubation period.

-

Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The fold activation of the reporter gene is calculated relative to vehicle-treated cells. The IC₅₀ value, representing the concentration of this compound that produces 50% of the maximal response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

CYP3A4 Inhibition Assay

Note: The specific experimental protocol used to determine the Ki of this compound for CYP3A4 inhibition was not available in the public domain at the time of this guide's compilation. The following represents a general methodology for an in vitro CYP3A4 inhibition assay using human liver microsomes.

Detailed Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (a source of CYP3A4), a specific CYP3A4 substrate (e.g., midazolam or testosterone), and an NADPH-generating system in a suitable buffer.

-

Inhibitor Incubation: Various concentrations of this compound or a known CYP3A4 inhibitor (e.g., ketoconazole) are pre-incubated with the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of the NADPH-generating system.

-

Termination and Sample Processing: The reaction is allowed to proceed for a specific time and is then terminated by the addition of a quenching solvent (e.g., acetonitrile). The samples are then processed (e.g., centrifugation, protein precipitation) to prepare them for analysis.

-

Quantification of Metabolite: The formation of the specific metabolite of the probe substrate is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation is plotted against the concentration of this compound to determine the IC₅₀ value. The Ki value and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined by performing the assay with multiple substrate concentrations and analyzing the data using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots).

Conclusion

This compound is a fascinating molecule with a dual pharmacological profile that makes it a valuable tool for research in inflammation, metabolic diseases, and related fields. Its potent antagonism of the LTD4 receptor, coupled with its agonistic activity at PPAR-γ, presents a unique opportunity to modulate two key signaling pathways simultaneously. This guide provides a foundational understanding of the chemical and biological properties of this compound, with a focus on the detailed methodologies required for its in vitro characterization. Further research into the in vivo efficacy and safety of this compound is warranted to fully explore its therapeutic potential.

References

Navigating Species Specificity in Preclinical Research: A Technical Guide to RG-12525 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of preclinical drug development, understanding the species-specific characteristics of a compound is paramount for accurate interpretation of efficacy and toxicity data, and for the successful translation of these findings to human clinical trials. This technical guide delves into the species specificity of compounds frequently referenced under the designation "RG-12525" and its associated identifiers. Initial investigations revealed ambiguity in this nomenclature, with "this compound" linked to a leukotriene D4 antagonist, "RG-125" (AZD4076) to a microRNA therapeutic, and a wealth of detailed species-specific data available for the 11β-HSD1 inhibitor, AZD4017 . Given the alignment with the core requirements of quantitative data and detailed experimental insights, this guide will focus primarily on the well-documented species specificity of AZD4017, while also providing clarity on the other mentioned compounds.

This document provides a comprehensive overview of the in vitro potency of AZD4017 across various species, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to aid researchers in designing and interpreting their preclinical studies.

Clarification of Nomenclature

A review of scientific literature and commercial databases indicates that the identifier "this compound" and similar codes can be a source of confusion. To ensure clarity, the following distinctions are made:

-

This compound: This compound is identified as an orally available, selective, and competitive leukotriene D (LTD) antagonist and a potent PPAR-γ agonist.[1] Preclinical studies have been conducted in guinea pigs, mice, rats, and monkeys, primarily in the context of asthma research.

-

RG-125 (AZD4076): This is a GalNAc-conjugated anti-miR targeting microRNA-103/107, developed for the treatment of Non-Alcoholic Steatohepatitis (NASH) in patients with type 2 diabetes or pre-diabetes.[2][3][4]

-

AZD4017: A potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[5][6] Extensive and precise quantitative data on its species specificity are available, making it an excellent case study for this guide.

Due to the availability of detailed, comparative quantitative data that directly addresses the core requirements of this technical guide, the subsequent sections will focus on AZD4017 .

AZD4017: Species Specificity in 11β-HSD1 Inhibition

AZD4017 is a potent inhibitor of the human 11β-HSD1 enzyme, which is responsible for the intracellular conversion of inactive cortisone to active cortisol. This mechanism is a therapeutic target for metabolic diseases. However, the potency of AZD4017 varies significantly across different species, a critical consideration for the selection of appropriate animal models in preclinical development.

Quantitative Data: In Vitro Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) of AZD4017 against the 11β-HSD1 enzyme from various species. This data highlights the pronounced species-dependent variation in potency.

| Species | IC50 (µM) | Reference |

| Human | 0.007 | [5][6] |

| Human (adipocytes) | 0.002 | [5] |

| Cynomolgus Monkey | 0.029 | [5] |

| Mouse | Low potency | [5] |

| Rat | Low potency | |

| Dog | Low potency |

Note: Specific IC50 values for mouse, rat, and dog are not consistently reported in the search results, but the literature consistently describes the potency as being much reduced compared to human and cynomolgus monkey.[5]

Selectivity Profile

AZD4017 demonstrates excellent selectivity for 11β-HSD1 over other related enzymes. This high selectivity is consistent across species where it has been tested.

| Enzyme | IC50 (µM) | Reference |

| 11β-HSD2 | >30 | [5][6] |

| 17β-HSD1 | >30 | [5][6] |

| 17β-HSD3 | >30 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the species specificity and mechanism of action of compounds like AZD4017 and this compound.

11β-HSD1 Inhibition Assay (for AZD4017)

This protocol describes a common method for determining the in vitro potency of inhibitors against 11β-HSD1.

Objective: To determine the IC50 value of a test compound against 11β-HSD1 from different species.

Materials:

-

Recombinant 11β-HSD1 enzyme (from human, monkey, mouse, rat, etc.)

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Test compound (e.g., AZD4017)

-

Assay buffer (e.g., Tris-HCl with EDTA and NaCl)

-

Detection reagents for cortisol (e.g., HTRF-based assay kits)

-

Microplates (e.g., 384-well)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme Reaction:

-

Add the recombinant 11β-HSD1 enzyme to the wells of the microplate.

-

Add the test compound dilutions to the respective wells.

-

Initiate the enzymatic reaction by adding a mixture of the substrate (cortisone) and cofactor (NADPH).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of cortisol produced. In a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this typically involves adding a cortisol-d2 acceptor and an anti-cortisol cryptate. The HTRF signal is proportional to the amount of cortisol produced.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Leukotriene D4 (LTD4) Receptor Binding Assay (for this compound)

This protocol outlines a method to assess the binding affinity of a compound to the LTD4 receptor, particularly relevant for understanding the activity of this compound in guinea pig lung tissue.

Objective: To determine the binding affinity (Ki) of a test compound for the LTD4 receptor.

Materials:

-

Guinea pig lung membrane preparation

-

[3H]-LTD4 (radioligand)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize guinea pig lung tissue in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Binding Reaction:

-

In test tubes, combine the lung membrane preparation, a fixed concentration of [3H]-LTD4, and varying concentrations of the unlabeled test compound.

-

Include tubes for total binding (only [3H]-LTD4 and membranes) and non-specific binding (with a high concentration of unlabeled LTD4).

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-LTD4 (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key biological pathways and experimental procedures discussed in this guide.

11β-HSD1 Signaling Pathway

Caption: The 11β-HSD1 pathway showing the conversion of cortisone to cortisol and its inhibition by AZD4017.

Leukotriene D4 Signaling Pathway

Caption: The Leukotriene D4 signaling pathway and its antagonism by this compound.

Experimental Workflow for IC50 Determination

Caption: A generalized workflow for determining the IC50 of a compound in an enzyme inhibition assay.

Conclusion

The species-specific activity of a drug candidate is a critical factor that can profoundly impact the trajectory of its preclinical development. The case of AZD4017 clearly illustrates that potency can vary by orders of magnitude between humans and common preclinical animal models. This underscores the necessity of conducting thorough in vitro species-specificity studies early in the drug discovery process. Such data is essential for selecting the most relevant animal models for efficacy and toxicology studies, thereby increasing the predictive value of preclinical data and facilitating a more seamless transition to clinical trials. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working to characterize the species-specific profiles of their own drug candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. raybiotech.com [raybiotech.com]

- 3. content.abcam.com [content.abcam.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Acting Pharmacology of RG-12525: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of RG-12525, a compound with a unique dual mechanism of action. Primarily recognized as a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor, this compound also functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This document, intended for researchers, scientists, and drug development professionals, consolidates the available quantitative data, details the experimental methodologies for its characterization, and visualizes the key signaling pathways involved in its activity.

Core Pharmacological Activities

This compound exhibits a distinct pharmacological profile characterized by two primary activities:

-

Leukotriene D4 Receptor Antagonism: this compound acts as a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, thereby blocking the effects of its endogenous ligand, leukotriene D4 (LTD4). This action is responsible for its potential therapeutic effects in inflammatory conditions such as asthma.

-

PPAR-γ Agonism: The compound is also a potent agonist of PPAR-γ, a nuclear receptor that plays a crucial role in the regulation of glucose metabolism and adipogenesis. This activity suggests a potential role for this compound in metabolic diseases.

In addition to its primary targets, this compound has been shown to inhibit the metabolic enzyme Cytochrome P450 3A4 (CYP3A4).

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological activity of this compound.

| Parameter | Target | Value | Species |

| IC50 | LTC4-induced contraction | 2.6 nM | Guinea Pig |

| IC50 | LTD4-induced contraction | 2.5 nM | Guinea Pig |

| IC50 | LTE4-induced contraction | 7 nM | Guinea Pig |

| IC50 | PPAR-γ Agonism | ~60 nM | Not Specified |

| Ki | CYP3A4 Inhibition | 0.5 µM | Not Specified |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Leukotriene D4 Receptor Antagonism: Radioligand Binding Assay

The determination of the inhibitory constant (Ki) of this compound at the LTD4 receptor was likely performed using a competitive radioligand binding assay. A representative protocol is as follows:

-

Membrane Preparation: Guinea pig lung tissue is homogenized in a Tris-HCl buffer and centrifuged to isolate the crude membrane fraction containing the LTD4 receptors.

-

Binding Assay: The membrane preparation is incubated with a known concentration of radiolabeled LTD4 (e.g., [3H]-LTD4) and varying concentrations of this compound.

-

Incubation and Separation: The incubation is carried out at 37°C to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

PPAR-γ Agonism: Transactivation Assay

The agonist activity of this compound on PPAR-γ is typically determined using a cell-based transactivation assay.

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is transiently transfected with two plasmids: one expressing a fusion protein of the PPAR-γ ligand-binding domain (LBD) with a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

Compound Treatment: The transfected cells are then treated with varying concentrations of this compound.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined from the dose-response curve.

CYP3A4 Inhibition Assay

The inhibitory potential of this compound on CYP3A4 is assessed using an in vitro incubation with human liver microsomes.

-

Incubation: Human liver microsomes are incubated with a specific CYP3A4 substrate (e.g., midazolam or testosterone) and varying concentrations of this compound in the presence of NADPH to initiate the metabolic reaction.

-

Metabolite Quantification: The reaction is stopped, and the amount of metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of metabolite formation against the concentration of this compound. The Ki value can then be calculated using the Michaelis-Menten constant (Km) of the substrate.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound.

Caption: LTD4 Receptor Signaling Pathway and the antagonistic action of this compound.

Caption: PPAR-γ Signaling Pathway and the agonistic action of this compound.

Conclusion

This compound presents a compelling pharmacological profile with its dual activity as a potent LTD4 receptor antagonist and a PPAR-γ agonist. This unique combination of activities warrants further investigation for its potential therapeutic applications in both inflammatory and metabolic diseases. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to build upon in their exploration of this multifaceted compound.

Navigating the Inflammatory Response: A Technical Guide to IRAK4-Targeted Research

A Note on the Target Molecule: Initial searches for "RG-12525" in the context of inflammation research did not yield specific results detailing its mechanism or application. The available information on this compound points towards its role as a leukotriene D antagonist and a PPAR-γ agonist, primarily investigated for asthma.[1] However, the detailed request for a technical guide on a molecule for basic inflammation research, particularly concerning signaling pathways and experimental data, strongly aligns with the profile of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. Given the high level of interest and significant research in the field of IRAK4 inhibition for inflammatory diseases, this guide will focus on the extensive publicly available data for representative IRAK4 inhibitors as a comprehensive resource for researchers in this domain.

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are central to the innate immune response and the pathogenesis of numerous inflammatory diseases.[2][3] IRAK4 possesses both kinase and scaffolding functions, making it a highly attractive target for therapeutic intervention in chronic inflammatory conditions such as rheumatoid arthritis, lupus, and atopic dermatitis.[2][4][5] This technical guide provides an in-depth overview of the core principles of IRAK4-targeted basic research in inflammation, utilizing data from well-characterized IRAK4 inhibitors and degraders. It covers the underlying signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to aid researchers in designing and interpreting their own investigations.

The IRAK4 Signaling Pathway in Inflammation

IRAK4 acts as a central node in the MyD88-dependent signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the receptor complex recruits the adaptor protein MyD88, which in turn recruits IRAK4. This proximity leads to the autophosphorylation and activation of IRAK4. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[6] These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are key mediators of the inflammatory response.[6]

The dual functionality of IRAK4 as both a kinase and a scaffold protein is a crucial consideration. While kinase inhibitors can block the phosphorylation cascade, the scaffolding function may still allow for some level of signal transduction.[2] This has led to the development of IRAK4 degraders, which aim to completely eliminate the protein, thereby blocking both functions for a more comprehensive pathway inhibition.[4]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies of various IRAK4 inhibitors and degraders, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Potency of IRAK4 Inhibitors and Degraders

| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |

| IRAK4-IN-1 | Kinase Assay | IRAK4 | IC50 | 7 nM | [7] |

| IRAK-1-4 Inhibitor I | Kinase Assay | IRAK1 / IRAK4 | IC50 | 0.2 µM / 0.3 µM | [7] |

| CA-4948 | Cell-based Assay | THP-1 monocytes | NF-κB Activation | - | [6] |

| GS-6791 | In Vitro Degradation | Human PBMCs | DC50 | 2.3 nM | [8] |

| GS-6791 | In Vitro Degradation | Human PBMCs | DCmax | 91% | [8] |

| GS-6791 | In Vitro Degradation | Whole Blood | DC50 | 34 nM | [8] |

| GS-6791 | In Vitro Degradation | Whole Blood | DCmax | 95% | [8] |

| GS-6791 | Cytokine Inhibition (R-848 stimulated PBMCs) | IL-6 | EC50 | 0.8 nM | [8] |

| GS-6791 | Cytokine Inhibition (R-848 stimulated PBMCs) | TNF-α | EC50 | 0.9 nM | [8] |

| GS-6791 | Cytokine Inhibition (R-848 stimulated PBMCs) | IL-1β | EC50 | 0.5 nM | [8] |

Table 2: In Vivo Efficacy of IRAK4 Inhibitors and Degraders

| Compound | Animal Model | Dosing | Key Findings | Reference |

| GS-5718 (Edecesertib) | Mouse NZB Lupus Model | Not specified | Demonstrated efficacy | [3] |

| CA-4948 | Mouse LPS-induced Cytokine Release | Single oral dose | 72% reduction in TNF-α, 35% reduction in IL-6 | [6] |

| GS-6791 | Mouse (TLR9- and IL-1β-dependent cytokine induction) | 1, 5, or 30 mg/kg | Inhibition of cytokine induction | [8] |

| GS-6791 | Rat Collagen-Induced Arthritis | Not specified | Dose-dependent efficacy, reduced ankle swelling, reduced synovial IL-1β and IL-6 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of IRAK4 inhibitors.

In Vitro IRAK4 Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against IRAK4 kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., myelin basic protein or a synthetic peptide)

-

Test compound (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the IRAK4 enzyme to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction for a defined time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Objective: To confirm direct binding of a compound to IRAK4 in a cellular context by measuring changes in the protein's thermal stability.[9][10]

Materials:

-

Human cell line expressing endogenous IRAK4 (e.g., THP-1)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Western blotting reagents (antibodies against IRAK4 and a loading control)

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with the test compound or vehicle (DMSO) for a specified time.

-

Harvest and wash the cells, then resuspend in lysis buffer.

-

Aliquot the cell lysate into PCR tubes or a 96-well plate.

-

Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).